5-Amino-4-methoxy-2-methylbenzenesulfonic acid
Overview
Description
5-Amino-4-methoxy-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C8H11NO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of amino, methoxy, and methyl groups on the benzene ring. This compound is used in various scientific and industrial applications, particularly in the synthesis of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid typically involves the sulfonation of 4-amino-2-methylphenol followed by methylation and subsequent nitration. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The compound is usually produced as a sodium salt, which is water-soluble and easier to handle in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methoxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzenesulfonic acids.
Scientific Research Applications
5-Amino-4-methoxy-2-methylbenzenesulfonic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of azo dyes, which are used as colorants in various industries.
Biology: The compound is used in the development of analytical reagents to improve sensitivity in biological assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and sulfonic acid groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
- 2-Methoxy-5-methyl-4-sulfoaniline
- Cresidine-p-sulfonic acid
Uniqueness
5-Amino-4-methoxy-2-methylbenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of azo dyes and other specialty chemicals, where precise control over the chemical structure is essential.
Properties
IUPAC Name |
5-amino-4-methoxy-2-methylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVKUTWDLMMZBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543891 | |
Record name | 5-Amino-4-methoxy-2-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53416-49-2 | |
Record name | Cresidinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-4-methoxy-2-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRESIDINESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MG9638LTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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